molecular formula C17H17N3O3 B2902483 N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 927145-20-8

N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No.: B2902483
CAS No.: 927145-20-8
M. Wt: 311.341
InChI Key: FPHUBDHDXXFGJV-UHFFFAOYSA-N
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Description

N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily recognized for its potential as a kinase inhibitor scaffold. The molecule features a dihydropyrazole core, a privileged structure in drug discovery known for its ability to mimic a peptide bond and participate in key hydrogen-bonding interactions with enzyme active sites. This core is functionalized with a furan ring and two acetamide groups, which are critical for modulating the compound's solubility, binding affinity, and selectivity profile. Research into analogous pyrazoline derivatives has demonstrated potent inhibitory activity against a range of clinically relevant protein kinases, which are enzymes implicated in proliferative diseases such as cancer. Studies on similar compounds highlight their mechanism of action, which often involves binding to the ATP-binding pocket of the kinase, thereby disrupting phosphorylation signaling cascades that drive cell growth and survival. Furthermore, the structural motif present in this compound is frequently investigated in the context of neurodegenerative diseases; research on related molecules has shown potential for inhibiting kinases like GSK-3β, which is a key target in Alzheimer's disease pathology. Its value to researchers lies in its utility as a versatile chemical tool for probing kinase function in cellular assays, validating new therapeutic targets, and serving as a starting point for the structure-activity relationship (SAR) optimization campaigns aimed at developing more potent and selective lead compounds.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-6-3-5-13(9-14)15-10-16(17-7-4-8-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUBDHDXXFGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Acetylation: The acetyl group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

    Formation of the acetamide group: This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, triggering a cellular response.

    Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name Pyrazoline Substituents Aryl/Functional Group Key Synthesis Steps Reference
Target Compound 1-Acetyl, 5-(furan-2-yl) 3-Phenyl (N-acetamide) Acetylation of pyrazoline intermediates
N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)acetamide (7a) 1-Acetyl, 5-(thiophen-2-yl) 2-Benzo[d]oxazolyl (N-acetamide) Acetic anhydride-mediated acetylation
N-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide 1-Phenyl 4-Phenyl (N-acetamide) Alkylation of α-chloroacetamides
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamide Furan-2-yl on triazole Sulfanyl-acetamide Paal-Knorr condensation

Role of Heteroaryl Groups

  • Furan-2-yl vs. Thiophene’s lipophilicity could improve membrane permeability, as seen in antitubercular agents .
  • Benzoxazole vs.

Functional Group Impact

  • Acetamide vs. Sulfonamide : Ethanesulfonamide derivatives (e.g., N-(4-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide) exhibit increased acidity and hydrogen-bond acceptor capacity compared to acetamide analogs, influencing target binding .

Biological Activity

N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a unique structure that includes a furan moiety and an acetamide group. Its molecular formula is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 327.36 g/mol. The presence of the furan ring contributes to its reactivity and biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study Data:

  • A study evaluated various pyrazole derivatives against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM against the MCF7 cell line, indicating potent anticancer activity .
Cell Line IC50 (µM) Reference
MCF712.50
A54926.00
HCT1160.95

2. Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties of this compound. Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Findings:

  • In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages .

3. Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity in preliminary evaluations.

Case Study Data:

  • A study indicated that derivatives similar to this compound exhibited antibacterial effects against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways: The compound affects various signaling pathways related to inflammation and cancer progression.

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